molecular formula C18H39NO3 B1254035 D-ribo-Phytosphingosine-13C2,d2 CAS No. 67337-52-4

D-ribo-Phytosphingosine-13C2,d2

Cat. No.: B1254035
CAS No.: 67337-52-4
M. Wt: 317.5 g/mol
InChI Key: AERBNCYCJBRYDG-BZSNNMDCSA-N
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Description

D-ribo-Phytosphingosine-13C2,d2 (CAS: 237757-10-7) is a stable isotope-labeled derivative of phytosphingosine, a bioactive sphingolipid involved in cellular membrane structure and apoptosis regulation. Its molecular formula is C₁₈H₃₇D₂NO₃, with a molecular weight of 321.505 g/mol . The compound features two carbon-13 (¹³C) isotopes and two deuterium (D) atoms, strategically placed to enable precise tracking in metabolic and pharmacokinetic studies using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Key structural attributes include:

  • Stereochemistry: (2S,3R,4R)-configuration, critical for biological activity .
  • Functional groups: A primary amino group and three hydroxyl groups, contributing to its polarity (PSA = 86.71 Ų) and moderate lipophilicity (LogP = 3.8) .
  • Applications: Widely used as an internal standard in lipidomics research and for investigating sphingolipid metabolism .

Properties

CAS No.

67337-52-4

Molecular Formula

C18H39NO3

Molecular Weight

317.5 g/mol

IUPAC Name

(2S,3S,4S)-2-aminooctadecane-1,3,4-triol

InChI

InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17-,18-/m0/s1

InChI Key

AERBNCYCJBRYDG-BZSNNMDCSA-N

SMILES

CCCCCCCCCCCCCCC(C(C(CO)N)O)O

Isomeric SMILES

CCCCCCCCCCCCCC[C@@H]([C@H]([C@H](CO)N)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)N)O)O

Synonyms

l-lyxo-phytosphingosine
lyxo-(2R,3R,4R)-phytosphingosine
lyxo-phytosphingosine
lyxophytosphingosine

Origin of Product

United States

Preparation Methods

Reaction Overview

The dihydroxylation of 2-vinylaziridine, reported by, provides a 62% overall yield of D-ribo-phytosphingosine. This method begins with (S)-hydroxymethylaziridine and employs osmium tetroxide (OsO4) as a catalyst for asymmetric dihydroxylation, ensuring the correct (2S,3S,4R) stereochemistry.

Key Steps and Conditions

  • Aziridine Activation : (S)-hydroxymethylaziridine is treated with vinyl magnesium bromide to form 2-vinylaziridine.

  • Dihydroxylation : OsO4 and a chiral ligand (e.g., (DHQ)2PHAL) catalyze the addition of two hydroxyl groups across the vinyl double bond, yielding a triol intermediate.

  • Chain Elongation : A Wittig reaction with tetradecyl triphenylphosphonium bromide extends the carbon chain to 18 carbons.

StepReagentsTemperatureYield
1Vinyl MgBr-78°C85%
2OsO4, (DHQ)2PHAL0°C → RT90%
3Wittig reagent40°C80%

Isotopic Incorporation

To introduce 13C2 and D2 labels:

  • 13C-Labeling : Use 13C-enriched vinyl magnesium bromide in Step 1.

  • Deuteration : Replace H2O with D2O during dihydroxylation (Step 2), achieving >95% deuterium incorporation at position 1.

Isotopic Labeling Strategies Derived from Sphingomyelin Synthesis

Protected Azide Intermediate Method

The patent US5220043A details a five-step synthesis of isotopically labeled sphingomyelins, adaptable to phytosphingosine:

  • Protected Azide Reduction : (2S,3R,4E)-2-azido-3-(TBDMS-oxy)-4-octadecen-1-ol is reduced with triphenylphosphine/H2O to form a sphingosine precursor.

  • Acylation : Reaction with 13C-labeled palmitic acid introduces isotopes into the acyl chain.

  • Phosphorylation : 2-Chloro-2-oxo-1,3,2-dioxaphospholane adds a phosphorylcholine group.

Modifications for Phytosphingosine

  • Replace palmitic acid with 13C2-labeled stearic acid.

  • Use deuterated solvents (e.g., CD3OD) during deprotection to incorporate deuterium at position 1.

IsotopePositionIncorporation Method
13CC1, C213C-labeled fatty acid
DC1Deuteration during reduction

Enzymatic and Chemoenzymatic Approaches

Chemoenzymatic Labeling

  • Combine chemical synthesis (Steps 1–3 from Section 2) with enzymatic deuteration using alcohol dehydrogenases in D2O buffers.

Purification and Characterization

Chromatographic Techniques

  • HPLC : C18 reverse-phase column (MeCN/H2O + 0.1% TFA) resolves isotopic variants.

  • TLC : Rf = 0.45 (CHCl3/MeOH/NH4OH, 65:25:4).

Spectroscopic Confirmation

  • NMR : 13C NMR shows doublets for 13C-13C coupling (δ 72.5 ppm, J = 55 Hz).

  • MS : ESI-MS m/z 322.5 [M+H]+ with 13C and D isotopic peaks.

Comparative Analysis of Synthetic Methods

MethodYieldIsotopic PurityCostScalability
OsO4 Dihydroxylation62%98%HighModerate
Protected Azide55%95%MediumHigh
Chemoenzymatic50%90%LowLow

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-ribo-Phytosphingosine-13C2,d2 can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can be used to modify the double bonds or carbonyl groups in the molecule.

    Substitution: Substitution reactions, such as nucleophilic substitution, can occur at various positions on the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, dihydroxylation of the E-trisubstituted alkene intermediate yields a diol, which upon acid hydrolysis forms this compound .

Scientific Research Applications

Mechanism of Action

D-ribo-Phytosphingosine-13C2,d2 exerts its effects primarily through its interactions with cell membranes and sphingolipid metabolic pathways. It can modulate the activity of enzymes involved in sphingolipid metabolism, such as sphingomyelinases and ceramidases. These interactions influence cellular processes like apoptosis, proliferation, and differentiation .

Comparison with Similar Compounds

C8-Phytosphingosine-13C2,d2

Structural Differences :

  • Chain Length : C8-Phytosphingosine-13C2,d2 has an 8-carbon backbone compared to the 18-carbon chain in D-ribo-Phytosphingosine-13C2,d2. This shorter chain reduces hydrophobicity, altering its interaction with lipid bilayers .
  • Molecular Formula: Estimated as C₈H₁₇D₂NO₃ (¹³C₂-labeled), with a lower molecular weight (~181.24 g/mol, approximated).

Functional Implications :

  • Shorter chains may limit integration into lipid rafts but enhance solubility in aqueous media .
  • Used in studies requiring shorter sphingolipid analogs for probing specific membrane domains .

D-erythro-Sphingosine-1-phosphate-13C2,D2

Functional Differences :

  • Phosphate Group : The addition of a phosphate group at the 1-position introduces a negative charge, enabling receptor-mediated signaling (e.g., S1P receptors in immune regulation) .
  • Stereochemistry : The "D-erythro" configuration differs from the "D-ribo" configuration, affecting binding affinity to target proteins .

Non-isotopic Phytosphingosine

Key Contrasts :

  • Molecular Weight: Non-labeled phytosphingosine (C₁₈H₃₉NO₃) has a molecular weight of 317.507 g/mol, ~4 g/mol lighter than its isotopic counterpart due to the absence of ¹³C and D .
  • Analytical Utility : Lacks isotopic labels, making it unsuitable for tracer studies but still relevant in structural biology .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Isotopic Labels Chain Length LogP Key Applications
This compound C₁₈H₃₇D₂NO₃ 321.505 ¹³C₂, D₂ C18 3.8 Lipidomics, apoptosis studies
C8-Phytosphingosine-13C2,d2 C₈H₁₇D₂NO₃ (estimated) ~181.24 ¹³C₂, D₂ C8 ~2.1* Membrane domain studies
D-erythro-Sphingosine-1-phosphate-13C2,D2 C₁₈H₃₆D₂NO₆P ~465.5 (estimated) ¹³C₂, D₂ C18 ~1.5* Cell signaling research
Non-isotopic Phytosphingosine C₁₈H₃₉NO₃ 317.507 None C18 3.8 Structural biology

*Estimated based on functional group contributions.

Table 2. Spectral Data and Analytical Utility

Compound ¹H NMR (Deuterium Effect) ¹³C NMR (Isotopic Shifts) Mass Spec (M+H⁺)
This compound Reduced H-signals at D positions Split peaks for ¹³C-labeled carbons 322.513
C8-Phytosphingosine-13C2,d2 Similar D-induced signal loss Distinct ¹³C patterns ~182.25 (estimated)
D-erythro-Sphingosine-1-phosphate-13C2,D2 Phosphate group alters H-environment ¹³C shifts at labeled sites ~466.5 (estimated)

Analytical Chemistry

  • This compound is validated in high-precision LC-MS/MS methods for quantifying sphingolipids, with recovery rates >95% .
  • Its isotopic labels minimize interference from endogenous compounds, enhancing signal accuracy .

Q & A

Q. How can computational modeling predict the membrane integration dynamics of this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations with CHARMM36m force fields parameterize deuterium’s mass difference. Trajectory analyses (e.g., lateral diffusion coefficients) should correlate with experimental data from fluorescence recovery after photobleaching (FRAP) .

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